[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Overview
Description
[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound characterized by the presence of fluorine, chlorine, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 4-fluorobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a Schiff base intermediate, which subsequently reacts with a carbamate reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar structures, such as 3,4-dichloroaniline, share some chemical properties but differ in their specific functional groups and reactivity.
Fluorobenzaldehydes: Compounds like 4-fluorobenzaldehyde have similar aromatic structures but differ in their substituents and overall reactivity.
Uniqueness
[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of fluorine, chlorine, and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O2/c15-12-6-5-11(7-13(12)16)19-14(20)21-18-8-9-1-3-10(17)4-2-9/h1-8H,(H,19,20)/b18-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBQRJDLXXBOIK-LSCVHKIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\OC(=O)NC2=CC(=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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